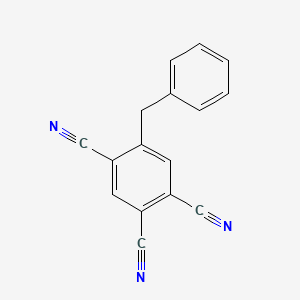

5-Benzylbenzene-1,2,4-tricarbonitrile

Description

Properties

CAS No. |

56888-48-3 |

|---|---|

Molecular Formula |

C16H9N3 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

5-benzylbenzene-1,2,4-tricarbonitrile |

InChI |

InChI=1S/C16H9N3/c17-9-14-8-16(11-19)15(10-18)7-13(14)6-12-4-2-1-3-5-12/h1-5,7-8H,6H2 |

InChI Key |

ZSPPZFIMMVXZHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2C#N)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylbenzene-1,2,4-tricarbonitrile typically involves multi-step organic reactions. One common method is the reaction of benzyl chloride with benzene-1,2,4-tricarbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzylbenzene-1,2,4-tricarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Benzene-1,2,4-tricarboxylic acid derivatives.

Reduction: Benzylbenzene-1,2,4-triamine derivatives.

Substitution: Various substituted benzylbenzene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 5-Benzylbenzene-1,2,4-tricarbonitrile is in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The cyano groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of more complex organic molecules.

- Formation of Heterocycles : It can be utilized as a building block for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Heterocycles

A study demonstrated that this compound could be reacted with amines to produce substituted heterocycles. The reaction conditions were optimized to achieve high yields and selectivity for the desired products .

Material Science

This compound is also explored for its potential applications in material science:

- Polymer Chemistry : Its reactive cyano groups can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanomaterials : Research indicates that this compound can serve as a precursor for synthesizing nanomaterials with tailored properties for electronic or photonic applications.

Data Table: Properties of Nanomaterials Derived from this compound

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Excellent |

| Mechanical Strength | Enhanced |

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise due to its biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against several pathogens, indicating its potential as a lead compound for drug development.

Case Study: Anticancer Activity

A recent investigation focused on the cytotoxic effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Benzylbenzene-1,2,4-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds and other interactions with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 5-benzylbenzene-1,2,4-tricarbonitrile include:

Key Observations :

- Substituent Bulk : The benzyl and naphthalenylmethyl groups (5-position) enhance steric bulk compared to smaller substituents like methyl or hexyloxy. This may influence solubility, crystallization behavior, and intermolecular interactions .

- Electronic Effects : Tricarbonitrile derivatives exhibit strong electron-withdrawing character, stabilizing charge-transfer states. The benzyl group introduces moderate electron-donating effects via conjugation .

- Synthetic Flexibility : Hexyloxy and 2-ethylhexyloxy substituents (e.g., 1a, 1b) improve solubility in organic solvents, facilitating purification via column chromatography .

Yield Comparison :

Functional and Application Differences

- Heterocyclic Synthesis : Compounds like 1a serve as precursors for isoindolin-1-ones through reactions with aldehydes, highlighting their utility in constructing nitrogen-containing heterocycles .

- Material Science : DCTMR and related tricarbonitriles are explored for organic photovoltaics due to extended π-conjugation and electron-deficient cores .

- Pharmaceutical Potential: Amino-substituted analogs (e.g., 4-amino-5-(2-hydroxybenzylidene-amino)benzene-1,2-dicarbonitrile) may exhibit bioactivity, though evidence for 5-benzyl derivatives in this context is lacking .

Stability and Reactivity

- Thermal Stability : Methyl and hexyloxy substituents (1a, 1b) may lower melting points (e.g., 48–49°C for 1b) compared to aromatic-substituted derivatives .

- Photochemical Reactivity: The benzyl group in this compound enables participation in [2+2] cycloadditions or radical reactions under light, a feature less pronounced in alkyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Benzylbenzene-1,2,4-tricarbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitrilation of substituted benzene derivatives using reagents like trimethylsilyl cyanide (TMSCN) or copper-catalyzed cyanation. Optimization includes solvent selection (e.g., acetonitrile for polar aprotic conditions ), temperature control (reflux at 80–100°C), and stoichiometric ratios of benzyl precursors to cyanating agents. Monitoring via TLC or HPLC ensures intermediate purity. For reproducibility, cross-validate yields using kinetic studies under varying conditions (e.g., time, catalyst loading) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify aromatic protons and nitrile carbons. Compare chemical shifts with computational predictions (e.g., DFT) to resolve ambiguities .

- IR : Strong absorption bands near 2230 cm confirm nitrile groups .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns. Cross-reference with databases like PubChem for consistency .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to mitigate inhalation risks from nitrile vapors.

- Storage : Store in airtight containers at room temperature, away from oxidizing agents .

- Spill Management : Neutralize spills with activated charcoal and dispose of as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites prone to nucleophilic attack. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMF or THF) and predict regioselectivity .

- Validation : Compare computed activation energies with experimental kinetic data to refine models .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer :

- Systematic Solubility Profiling : Measure solubility in solvents of varying polarity (e.g., water, ethanol, DCM) using gravimetric or UV-Vis methods at controlled temperatures (25°C, 40°C).

- Meta-Analysis : Aggregate literature data and apply QSPR (Quantitative Structure-Property Relationship) models to identify outliers caused by impurities or measurement artifacts .

- Crystallography : Single-crystal X-ray diffraction clarifies polymorphic forms affecting solubility .

Q. How do steric and electronic effects influence the catalytic activity of this compound in coordination chemistry?

- Methodological Answer :

- Steric Analysis : Use X-ray crystallography or molecular docking to assess spatial hindrance from the benzyl group.

- Electronic Profiling : Employ cyclic voltammetry to measure redox potentials and correlate with ligand donation/acceptance properties.

- Catalytic Screening : Test activity in model reactions (e.g., Suzuki-Miyaura coupling) with varying metal centers (Pd, Ni) to isolate electronic vs. steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.